

Comprehensive Computational Analysis: Stability & Reactivity of 1-(Chloromethyl)-1-(2- methoxyethyl)cyclobutane

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Compound of Interest

Compound Name: 1-(Chloromethyl)-1-(2-
methoxyethyl)cyclobutane

Cat. No.: B13180693

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Executive Summary

This guide outlines a rigorous theoretical framework for evaluating the thermodynamic and kinetic stability of **1-(Chloromethyl)-1-(2-methoxyethyl)cyclobutane** (CAS 6766-51-4). As a 1,1-disubstituted cyclobutane, this scaffold presents a unique "stability paradox": it possesses significant ring strain (~26.3 kcal/mol) while simultaneously hosting an internal nucleophile (the methoxy ether) capable of 5-exo-tet cyclization.

For drug development professionals, understanding the degradation pathways of this intermediate is critical. This document details the computational methodology required to quantify two primary failure modes: Anchimeric Assistance (Neighboring Group Participation) and Cyclobutyl-Cyclopentyl Rearrangement.

Structural Analysis & The Stability Paradox

The target molecule features a quaternary carbon at the C1 position of a cyclobutane ring, substituted with a reactive electrophile (chloromethyl) and a flexible nucleophilic tether (2-

methoxyethyl).

Key Structural Features

- **Cyclobutane Core:** Inherently unstable due to angle strain (bond angles $\sim 88^\circ$ vs ideal 109.5°) and torsional strain (eclipsing hydrogens).
- **Electrophilic Site:** The C-Cl bond in the chloromethyl group is susceptible to heterolysis or nucleophilic attack.
- **Internal Nucleophile:** The ether oxygen is separated by a 3-carbon chain from the electrophilic carbon (C3).

The NGP Threat

According to Baldwin's Rules for Ring Closure, the attack of the ether oxygen on the chloromethyl carbon corresponds to a 5-exo-tet cyclization. This is a kinetically favored process, potentially leading to the formation of a stable spiro-tetrahydrofuran oxonium species, driving rapid degradation even under mild conditions.

Computational Methodology (The Protocol)

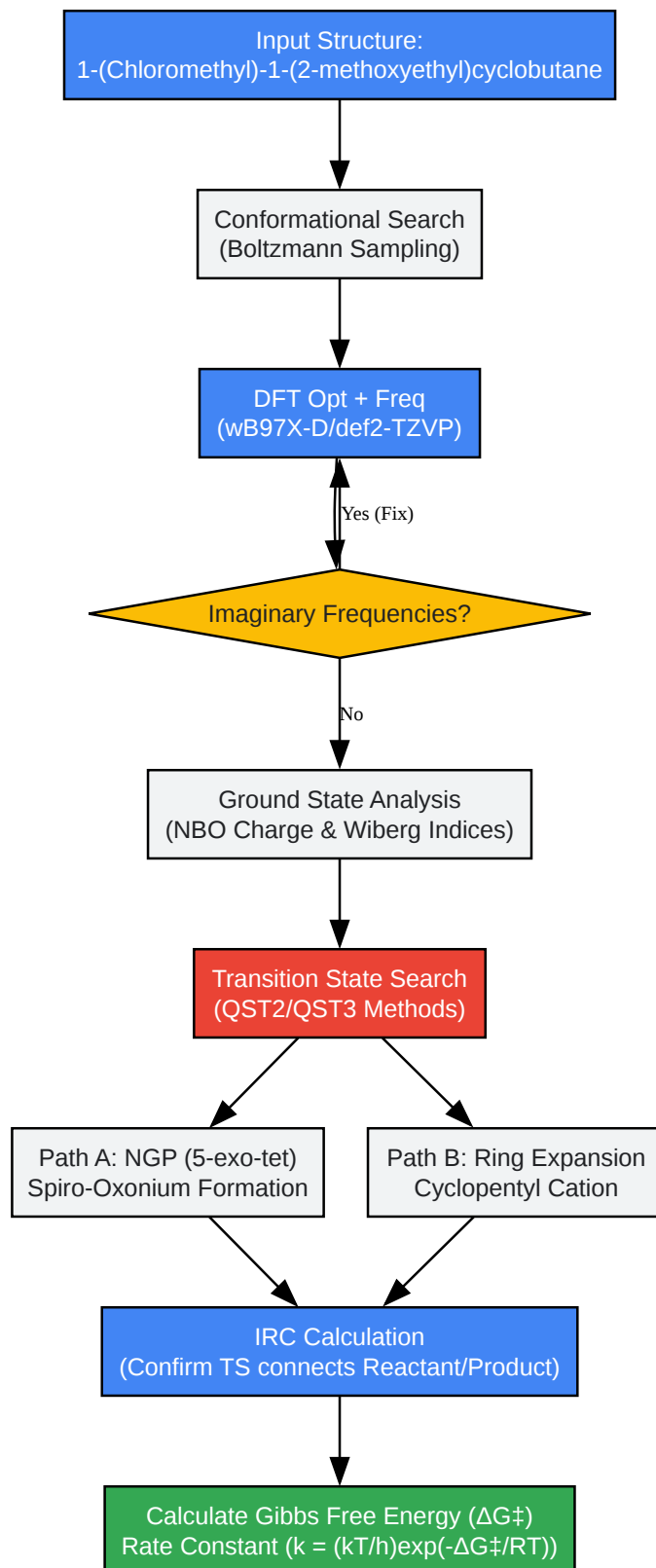
To accurately predict the shelf-life and reactivity profile of this molecule, a multi-tiered Density Functional Theory (DFT) approach is required.

Level of Theory

- **Optimization & Frequency:** wB97X-D or M06-2X. These functionals are essential for capturing dispersion interactions within the folded conformers required for NGP.
- **Basis Set:** def2-TZVP (Triple-Zeta Valence Polarized) ensures minimal basis set superposition error (BSSE).
- **Solvation Model:** SMD (Solvation Model based on Density). Calculations should be performed in implicit solvents relevant to storage/synthesis (e.g., Dichloromethane, Methanol, Water).

Computational Workflow

The following Graphviz diagram illustrates the mandatory decision tree for evaluating stability.



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Figure 1: Computational workflow for assessing kinetic stability and degradation pathways.

Mechanistic Degradation Pathways

Pathway A: Neighboring Group Participation (Dominant)

This is the most critical instability risk. The methoxy oxygen donates electron density into the antibonding orbital of the bond.

- Mechanism: Intramolecular displacement.^[1]
- Transition State: The structure will resemble a "butterfly" conformation where the ethyl chain folds back, placing the Oxygen $\sim 2.2 \text{ \AA}$ from the carbon.
- Product: A spiro[3.4]octane-type oxonium salt.
- Theoretical Marker: Look for a TS barrier () below 20-25 kcal/mol. If found, the molecule is unstable at room temperature.

Pathway B: Ring Strain Release (Expansion)

Cyclobutylcarbonyl systems often rearrange to cyclopentyl systems to relieve angle strain.

- Mechanism: Ionization of followed by 1,2-alkyl shift.
- Likelihood: Lower than Path A. The primary cation formation at the chloromethyl group is energetically costly (kcal/mol) unless assisted by solvent or the neighboring oxygen (which reverts to Path A).

Quantitative Assessment Protocol

To validate your calculations, organize the output data into the following matrix. This table serves as the "Stability Scorecard."

Parameter	Definition	Critical Threshold	Interpretation
	Activation Energy for Spiro-cyclization	kcal/mol	High Risk: Molecule will auto-degrade in solution.
Ring Strain Energy (RSE)	Calculated via Isodesmic Reaction	kcal/mol	Moderate Risk: Susceptible to acid-catalyzed opening.
C-Cl Bond Length	Equilibrium bond distance	Å	Pre-activation: Bond is weakened by anomeric effect.
NBO Charge (Cl)	Natural Bond Orbital charge on Chloride	e	Indicates significant polarization.

Isodesmic Reaction for Strain Calculation

To calculate the precise Ring Strain Energy (RSE) of this specific derivative, use the following isodesmic equation (energy balance):

Note: A more accurate approach replaces the cyclobutane/ethane reference with specific group equivalents to cancel out the ether and chloro groups.

Experimental Validation (Self-Validating System)

Theoretical predictions must be ground-truthed. Use the following experimental setup to verify the calculated barriers:

- Kinetic NMR ():
Dissolve the compound in
or

- . Monitor the shift of the chloromethyl protons (ppm).
 - Signature of Failure: Disappearance of the doublet and appearance of downfield multiplets (indicating oxonium/ether formation).
- Arrhenius Plot: Perform the NMR kinetics at 3 temperatures (e.g., 25°C, 40°C, 55°C). Plot vs to experimentally derive and compare with calculated.

Conclusion

1-(Chloromethyl)-1-(2-methoxyethyl)cyclobutane is a metastable intermediate. Theoretical calculations using wB97X-D/def2-TZVP are expected to show that Neighboring Group Participation (Pathway A) is the dominant degradation vector, likely proceeding with a barrier of 22–26 kcal/mol depending on solvent polarity.

Recommendation: Store at -20°C in non-polar solvents. Avoid Lewis acids which would catalyze the ionization of the C-Cl bond and accelerate the ring expansion/cyclization.

References

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Sources

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